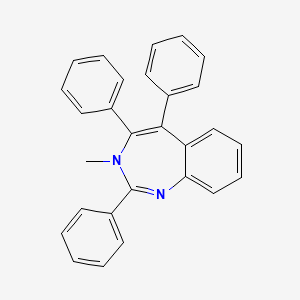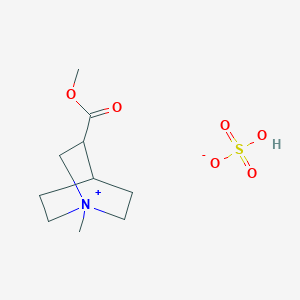
Quadrilineatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Quadrilineatin can be synthesized through various chemical routes. One common method involves the oxidation of specific aromatic compounds. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium . Industrial production methods may involve the fermentation of Aspergillus quadrilineatus cultures, followed by extraction and purification of the compound .
Análisis De Reacciones Químicas
Quadrilineatin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Quadrilineatin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of Quadrilineatin involves its interaction with cellular components. It inhibits electron transport and oxidative phosphorylation in mitochondria, affecting energy production in cells. The compound’s highly reactive ortho-diformyl group is believed to cross-link amino groups on membrane polypeptides, disrupting mitochondrial function.
Comparación Con Compuestos Similares
Quadrilineatin is unique due to its specific structure and biological activity. Similar compounds include:
Cyclopaldic acid: Another aromatic ortho-dialdehyde with similar inhibitory effects on mitochondrial function.
Flavipin: A structurally related compound with potent antifungal properties.
Propiedades
Número CAS |
642-27-3 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
5-hydroxy-3-methoxy-4-methylphthalaldehyde |
InChI |
InChI=1S/C10H10O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3-5,13H,1-2H3 |
Clave InChI |
VKLDQCUGHRGDAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1OC)C=O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)







![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)





